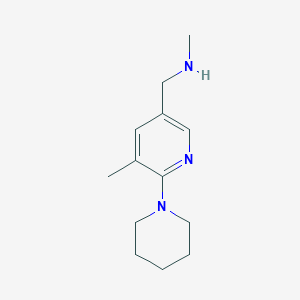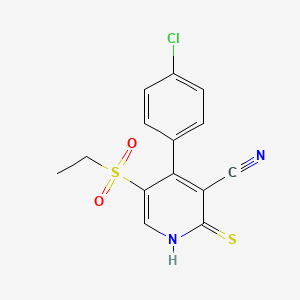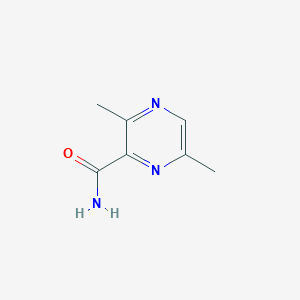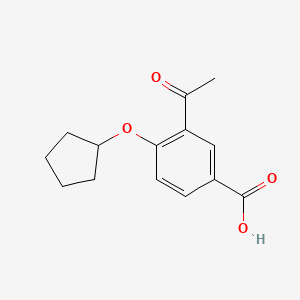
Bis(4-dimethylaminophenyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-dimethylaminophenyl)amine hydrochloride is an organic compound with the molecular formula C16H22ClN3. It is a derivative of bis(4-dimethylaminophenyl)amine, where the amine group is protonated to form the hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-dimethylaminophenyl)amine hydrochloride typically involves the reaction of 4-dimethylaminobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-dimethylaminophenyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form leuco compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Leuco compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Bis(4-dimethylaminophenyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of electronic materials, such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of bis(4-dimethylaminophenyl)amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions and influencing cellular processes. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-dimethylaminophenyl)amine: The parent compound without the hydrochloride group.
N,N-Dimethylaniline: A structurally related compound with similar electronic properties.
4-Dimethylaminobenzaldehyde: A precursor in the synthesis of bis(4-dimethylaminophenyl)amine hydrochloride.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and solubility properties. Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it more versatile for various applications compared to its non-salt counterparts.
Propiedades
Fórmula molecular |
C16H22ClN3 |
|---|---|
Peso molecular |
291.82 g/mol |
Nombre IUPAC |
1-N-[4-(dimethylamino)phenyl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C16H21N3.ClH/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4;/h5-12,17H,1-4H3;1H |
Clave InChI |
ZAHVATMSLRZLLK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B13010429.png)
![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)




![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13010483.png)
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)


![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)
